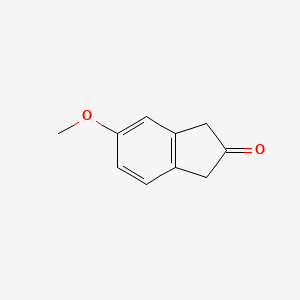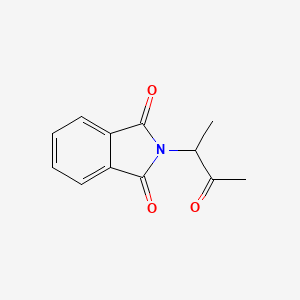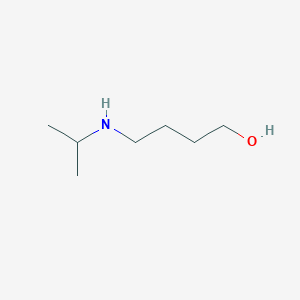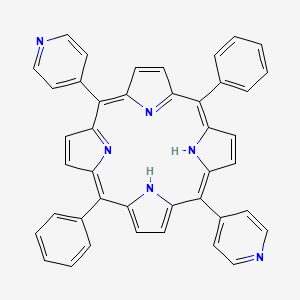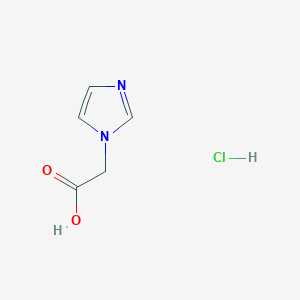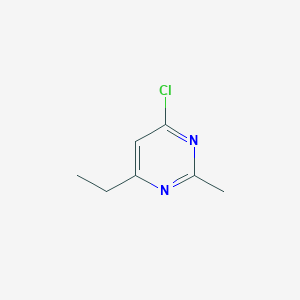
4-Cyclopentylmorpholine
概要
説明
4-Cyclopentylmorpholine is an organic compound with the chemical formula C10H19NO. It is a cyclic amine that has gained attention due to its potential therapeutic and industrial applications . This compound is characterized by a morpholine ring substituted with a cyclopentyl group, making it a unique structure among morpholine derivatives.
準備方法
Synthetic Routes and Reaction Conditions
4-Cyclopentylmorpholine can be synthesized by reacting cyclopentanone with sodium quinolate in an appropriate solvent . The reaction typically involves the following steps:
Formation of the intermediate: Cyclopentanone reacts with sodium quinolate to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis in a chemical laboratory involves careful control of reaction conditions to ensure safety and yield .
化学反応の分析
Types of Reactions
4-Cyclopentylmorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the cyclopentyl or morpholine ring is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylmorpholine oxides, while reduction may produce cyclopentylmorpholine hydrides.
科学的研究の応用
4-Cyclopentylmorpholine has diverse applications in scientific research, including:
Chemistry: It is used as a catalyst and solvent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in drug synthesis and development.
Industry: It is utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 4-cyclopentylmorpholine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known to interact with receptors and enzymes, influencing various biochemical processes . The exact pathways and molecular targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Morpholine: A simpler structure without the cyclopentyl group.
Cyclopentylamine: Contains the cyclopentyl group but lacks the morpholine ring.
N-Methylmorpholine: A morpholine derivative with a methyl group instead of a cyclopentyl group.
Uniqueness
4-Cyclopentylmorpholine is unique due to the presence of both the morpholine ring and the cyclopentyl group, which imparts distinct chemical and physical properties. This combination makes it a versatile compound with a wide range of applications in various fields.
特性
IUPAC Name |
4-cyclopentylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-4-9(3-1)10-5-7-11-8-6-10/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSGOPRYLPXKNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540515 | |
| Record name | 4-Cyclopentylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39198-78-2 | |
| Record name | 4-Cyclopentylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
